2-(4-Aminophenyl)-2-methylpropan-1-ol
CAS No.: 18755-56-1
Cat. No.: VC21092191
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18755-56-1 |
|---|---|
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | 2-(4-aminophenyl)-2-methylpropan-1-ol |
| Standard InChI | InChI=1S/C10H15NO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7,11H2,1-2H3 |
| Standard InChI Key | YXZLVWUOAINLAO-UHFFFAOYSA-N |
| SMILES | CC(C)(CO)C1=CC=C(C=C1)N |
| Canonical SMILES | CC(C)(CO)C1=CC=C(C=C1)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-(4-Aminophenyl)-2-methylpropan-1-ol consists of a 4-aminophenyl group attached to a 2-methylpropan-1-ol backbone. The molecular formula is C10H15NO, containing a benzene ring with an amino group at the para position, connected to a tertiary carbon that bears two methyl groups and a hydroxymethyl substituent.
The structural components of this compound include:
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A benzene ring with an amino group (-NH2) at the para (4) position
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A quaternary carbon connecting the aromatic ring to the aliphatic portion
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Two methyl groups attached to the quaternary carbon
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A primary alcohol (hydroxymethyl) group
This arrangement creates a molecule with multiple functional sites that can potentially engage in various chemical reactions and biological interactions.
Physical Properties
While specific experimental data for 2-(4-Aminophenyl)-2-methylpropan-1-ol is limited, its properties can be estimated based on structural features and comparison with similar compounds. The expected physical properties are presented in Table 1.
Table 1: Estimated Physical Properties of 2-(4-Aminophenyl)-2-methylpropan-1-ol
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Physical State | Solid at room temperature | Based on molecular weight and functional groups |
| Molecular Weight | 165.23 g/mol | Calculated from molecular formula C10H15NO |
| Melting Point | 70-90°C | Estimated from similar aminophenol derivatives |
| Boiling Point | 280-300°C | Estimated based on functional groups and molecular weight |
| Solubility | Moderate in polar organic solvents; limited in water | Based on presence of both hydrophilic (-OH, -NH2) and hydrophobic (aromatic, alkyl) groups |
| LogP | Approximately 1.2-1.8 | Estimated based on structural features |
| pKa (amine) | Approximately 4.5-5.5 | Estimated based on similar aromatic amines |
| pKa (alcohol) | >14 | Estimated based on similar tertiary alcohols |
The compound's solubility behavior would be influenced by the presence of both hydrophilic groups (the amino and hydroxyl functionalities) and hydrophobic regions (the aromatic ring and methyl groups).
Chemical Reactivity
The chemical reactivity of 2-(4-Aminophenyl)-2-methylpropan-1-ol is determined by its functional groups:
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The primary alcohol group can undergo typical alcohol reactions:
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Oxidation to an aldehyde or carboxylic acid
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Esterification with carboxylic acids
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Conversion to alkyl halides
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The aromatic amine functionality can participate in:
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Diazotization reactions
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Nucleophilic addition or substitution reactions
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Formation of amides or imines
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Protonation in acidic conditions
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The aromatic ring provides opportunities for:
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Electrophilic aromatic substitution reactions
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π-π interactions with other aromatic systems
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These reactive sites make the compound potentially valuable as a building block for more complex molecules.
Synthesis Methods
Grignard Reaction Route
One potential synthesis pathway would involve a Grignard reaction using 4-bromoaniline (protected) and 2,2-dimethyloxirane, followed by reduction:
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Protection of the amino group in 4-bromoaniline
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Formation of the Grignard reagent
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Reaction with 2,2-dimethyloxirane
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Deprotection of the amino group
Reduction of Corresponding Ketone
Another viable approach would be the synthesis and subsequent reduction of 2-(4-aminophenyl)-2-methylpropan-1-one:
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Preparation of 4-aminophenylmagnesium bromide (with protected amino group)
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Reaction with 2-methylpropanoyl chloride
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Reduction of the ketone using sodium borohydride or lithium aluminum hydride
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Deprotection of the amino group
Nitro Reduction Approach
This method would start with the more readily available nitro analog:
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Synthesis of 2-(4-nitrophenyl)-2-methylpropan-1-ol via appropriate routes
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Reduction of the nitro group to an amino group using catalytic hydrogenation (Pd/C, H2) or chemical reducing agents (Fe/HCl, SnCl2)
Reaction Conditions and Considerations
The synthesis of 2-(4-Aminophenyl)-2-methylpropan-1-ol requires careful control of reaction conditions to ensure selectivity and good yields. Drawing parallels from similar syntheses, the following conditions might be appropriate:
Table 2: Potential Reaction Conditions for Key Synthetic Steps
| Synthetic Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Grignard Formation | Mg turnings, THF, I2 (catalyst) | 0°C to reflux, inert atmosphere | 70-85% |
| Nitro Reduction | H2, Pd/C (10%) | Room temperature, 3-4 bar H2, methanol or ethanol | 85-95% |
| Ketone Reduction | NaBH4 | 0-5°C, methanol or ethanol | 80-90% |
| Amino Protection | (Boc)2O, Et3N | Room temperature, DCM | 90-95% |
| Amino Deprotection | TFA or HCl | Room temperature, DCM or dioxane | 85-95% |
The synthesis would likely require inert conditions for certain steps, particularly those involving Grignard reagents, to prevent unwanted side reactions with moisture or oxygen.
Biological Activity and Mechanisms
Structure-Activity Relationships
The biological activity of 2-(4-Aminophenyl)-2-methylpropan-1-ol would be influenced by several structural features:
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The amino group - provides hydrogen bond donor capabilities and can undergo protonation at physiological pH
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The hydroxyl group - serves as both hydrogen bond donor and acceptor
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The aromatic ring - enables π-stacking interactions with biological targets
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The hydrophobic methyl groups - contribute to lipophilicity and can influence binding to protein pockets
These features collectively determine how the molecule might interact with biological targets such as enzymes, receptors, or cell membranes.
Pharmacokinetic Considerations
The predicted pharmacokinetic properties of 2-(4-Aminophenyl)-2-methylpropan-1-ol include:
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Absorption - moderate oral bioavailability expected due to balance of hydrophilic and lipophilic moieties
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Distribution - moderate volume of distribution with some tissue penetration
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Metabolism - likely undergoes Phase I (oxidation of the alcohol group, N-acetylation of the amine) and Phase II (glucuronidation, sulfation) metabolic reactions
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Excretion - primarily renal elimination of metabolites
Comparison with Related Compounds
Structural Analogues
To better understand 2-(4-Aminophenyl)-2-methylpropan-1-ol, it is helpful to compare it with structurally related compounds:
Table 4: Comparison with Structural Analogues
| Compound | Structural Differences | Significance |
|---|---|---|
| 2-Amino-2-methyl-1-propanol | Lacks aromatic ring; amino group on tertiary carbon | Less lipophilic; different reactivity of amino group |
| 2-(2-Chlorophenyl)-2-methyl-1-propanol | Contains chlorine instead of amino group; chlorine at ortho position | Different electronic properties; altered hydrogen bonding capabilities |
| 4-Aminophenol | Lacks methyl groups and tertiary carbon; hydroxyl directly on ring | More reactive phenolic OH; different spatial arrangement |
| 2-Phenyl-2-propanol | Lacks amino group and hydroxymethyl replaced by methyl | No H-bond donor from amine; different steric profile |
Functional Differences
2-Amino-2-methyl-1-propanol (AMP), mentioned in search results, differs significantly from 2-(4-Aminophenyl)-2-methylpropan-1-ol:
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AMP has a molecular formula of C4H11NO compared to C10H15NO for our target compound
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AMP has a molecular weight of 89.14 g/mol, much lower than the estimated 165.23 g/mol for 2-(4-Aminophenyl)-2-methylpropan-1-ol
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AMP has the amino group on the tertiary carbon rather than on an aromatic ring
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AMP lacks the aromatic system entirely, resulting in different chemical behavior
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AMP has industrial applications in CO2 capture and as a component in enzyme assays, as noted in the search results
These differences would translate to distinct chemical behaviors and applications between the compounds.
Research Status and Future Directions
Knowledge Gaps and Research Opportunities
Several knowledge gaps present opportunities for future research:
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Synthesis optimization - developing efficient, high-yield methods for preparing the compound
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Physical property determination - experimental measurement of properties currently estimated
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Biological activity screening - systematic evaluation of pharmacological effects
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Structure-activity relationship studies - comparing with closely related compounds
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Application development - exploring potential uses in various technological fields
Future Research Directions
Based on its structural features, future research on 2-(4-Aminophenyl)-2-methylpropan-1-ol could explore:
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Its potential as a precursor for pharmaceutically active compounds
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Applications in materials science, particularly for functionalized polymers
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Use as a model compound for studying the effects of substituents on aromatic reactivity
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Development as a ligand for metal coordination chemistry
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Investigation as a building block for supramolecular assemblies leveraging its hydrogen bonding capabilities
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